![molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4](/img/structure/B1292849.png)
3-Bromo-2,4,6-trimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid is investigated, providing a method to obtain 6-aminonicotinic acid with high yield and selectivity . Another study describes the synthesis of a Schiff base compound involving a brominated pyridine, which is characterized by various analytical techniques . Additionally, the synthesis of unique halogen-rich pyridine intermediates using halogen dance reactions is reported, which could be relevant for the synthesis of substituted pyridines like 3-Bromo-2,4,6-trimethylpyridine .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is explored in several papers. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine is determined using X-ray diffraction, and the results are compared with theoretical calculations . Another study provides an experimental and theoretical analysis of the molecular structure and vibrational spectra of amino-bromopyridines, which could be extrapolated to understand the structural aspects of this compound .
Chemical Reactions Analysis
The reactivity of brominated pyridines in chemical reactions is a key focus in the literature. One paper discusses the regioselectivity in Suzuki cross-coupling reactions of 2,4-dibromopyridine, which could inform the potential reactivity of this compound in similar coupling reactions . Another study presents a novel synthetic route to dicyanopyridines, which involves the reaction of a brominated pyridine with phosphorus tribromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are not directly addressed in the provided papers. However, the studies do offer insights into the stability, solubility, and crystalline properties of similar compounds. For instance, the Schiff base compound's crystal structure and antibacterial activities are reported, which could suggest potential applications for this compound .
Scientific Research Applications
Synthesis and Chemistry
Suzuki–Miyaura Cross-Coupling Reaction
3-Bromo-2,4,6-trimethylpyridine serves as a starting material in the Suzuki–Miyaura cross-coupling reaction, facilitating the synthesis of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines. This process allows for high yield and the construction of diarylpyridines, which are otherwise challenging to access (Błachut et al., 2016).
Antiangiogenic Activity
this compound is a key intermediate in the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols. These compounds, developed through a novel synthetic strategy, have demonstrated high levels of antiangiogenic and antitumor activities, indicating potential as antiangiogenic agents (Kim et al., 2014).
Optoelectronic Applications
- Synthesis of Optoelectronic Materials: this compound is used in the synthesis of 3,5-dicyano-2,4,6-trimethylpyridine, a promising precursor for novel optoelectronic functional materials. This synthesis is achieved through photoinduced aromatization, highlighting its role in the development of advanced materials (Zhenhe, 2007).
Supramolecular Chemistry
- Halogen Bonding and Supramolecular Assembly: In the field of supramolecular chemistry, bromo-substituted derivatives of this compound are used to form macrocyclic structures. These structures, facilitated by halogen bonding, are significant for studying the aggregation and formation of complex molecular architectures (Mocilac & Gallagher, 2014).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJRNSEQXUVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648817 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23079-73-4 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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